molecular formula C17H17N B14113427 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole

1-(3,5-Dimethylphenyl)-7-methyl-1H-indole

Cat. No.: B14113427
M. Wt: 235.32 g/mol
InChI Key: OWZFPLIJLWVQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the nitrogen atom of the indole ring, and a methyl group at the 7th position of the indole ring. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylphenylhydrazine with an appropriate indole precursor under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-7-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-7-methyl-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylphenyl)-2-methyl-1H-indole
  • 1-(3,5-Dimethylphenyl)-5-methyl-1H-indole
  • 1-(3,5-Dimethylphenyl)-6-methyl-1H-indole

Uniqueness

1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group and the methyl group at the 7th position may confer distinct properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of Indole Derivatives

Indole derivatives have been extensively studied for their pharmacological properties. The indole structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. The specific compound, this compound, exhibits potential in areas such as anticancer activity, antimicrobial effects, and interactions with neurotransmitter receptors.

Anticancer Properties

Research indicates that indole derivatives can exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study highlighted that certain indole derivatives demonstrated potent activity against human colon adenocarcinoma (HT-29), human gastric carcinoma (GXF 251), and other tumor cell lines with IC50 values indicating their effectiveness.

Compound Cell Line IC50 (μM)
This compoundHT-292.76
GXF 2519.27
LXFA 6290.55

These findings suggest that this compound may inhibit cell proliferation through specific molecular interactions.

Antimicrobial Activity

Indole derivatives have also shown promising antimicrobial properties. A study demonstrated that modified indoles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neurotransmitter Receptor Interaction

Indoles are known to interact with serotonin receptors, which play crucial roles in mood regulation and other physiological processes. Research has indicated that certain derivatives can act as ligands for serotonin receptors, potentially offering therapeutic benefits for anxiety and depression.

The biological activity of this compound is believed to be mediated through its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer progression.
  • Receptor Binding : Its affinity for serotonin receptors suggests potential applications in psychiatric disorders.
  • Antioxidant Activity : Some studies indicate that indole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Studies

Several case studies have explored the efficacy of indole derivatives:

  • Cytotoxicity Study : A recent investigation involved testing the cytotoxic effects of various indole derivatives on multiple cancer cell lines. The results indicated that the presence of specific substituents on the indole ring significantly influenced the anticancer activity.
  • Antimicrobial Evaluation : Another study assessed the antibacterial properties of synthesized indole derivatives against common pathogens. The results showed that certain compounds had a broad spectrum of activity and could serve as lead compounds for drug development.

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-7-methylindole

InChI

InChI=1S/C17H17N/c1-12-9-13(2)11-16(10-12)18-8-7-15-6-4-5-14(3)17(15)18/h4-11H,1-3H3

InChI Key

OWZFPLIJLWVQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CN2C3=CC(=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.